molecular formula C11H15NOS B1455693 (5-Phenylthiomorpholin-3-yl)methanol CAS No. 1315366-00-7

(5-Phenylthiomorpholin-3-yl)methanol

Cat. No. B1455693
M. Wt: 209.31 g/mol
InChI Key: UWFUIBSJCDOJPV-UHFFFAOYSA-N
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Description

“(5-Phenylthiomorpholin-3-yl)methanol” is a chemical compound with the CAS Number: 1315366-00-7 . It has a molecular weight of 209.31 . The IUPAC name for this compound is (5-phenyl-3-thiomorpholinyl)methanol .


Molecular Structure Analysis

The molecular formula of “(5-Phenylthiomorpholin-3-yl)methanol” is C11H15NOS. The InChI code for this compound is 1S/C11H15NOS/c13-6-10-7-14-8-11(12-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 .

Scientific Research Applications

  • Chemical Synthesis and Catalysis :

    • In the context of chemical synthesis, furan-2-yl(phenyl)methanol derivatives, which may include compounds like (5-Phenylthiomorpholin-3-yl)methanol, have been utilized in aza-Piancatelli rearrangement reactions. These reactions, catalyzed by In(OTf)3, facilitate the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process is characterized by good yields, high selectivity, low catalyst loading, and faster reaction times (B. Reddy et al., 2012).
  • Molecular Structure and Hydrogen Bonding Studies :

    • Compounds such as bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol and bis[1,8-bis(dimethylamino)naphth-2-yl]methanol have been studied for their structural and hydrogen bonding characteristics. These studies, utilizing X-ray, NMR, and IR techniques, provide insights into the molecular behavior and interactions of these compounds (A. F. Pozharskii et al., 2010).
  • Bioreduction of Ketones :

    • In the field of biocatalysis, research has been conducted on the asymmetric bioreduction of bulky ketones to alcohols using microbial cells. This includes the synthesis of enantiomerically pure alcohols like (R)- and (S)-1-phenyl-1-(2-phenylthiazol-5-yl)-methanol, demonstrating the potential application of (5-Phenylthiomorpholin-3-yl)methanol in enantioselective synthesis (Sébastien Roy et al., 2001).
  • Synthesis of Cyclopentenones :

    • Another application in organic synthesis involves the use of furan-2-yl(phenyl)methanol derivatives in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives using phosphomolybdic acid as a catalyst (B. Reddy et al., 2012).
  • Liquid Crystal Properties and Electrochemistry :

    • Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone compounds, which can be structurally related to (5-Phenylthiomorpholin-3-yl)methanol, have been synthesized and characterized for their liquid crystal behaviors and electrochemical properties. These studies contribute to the understanding of materials science and electrochemistry (Haiying Zhao et al., 2013).
  • Crystal Structure Analysis :

    • The synthesis and structural analysis of various compounds, such as phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone, provide valuable insights into their crystal structures, offering potential applications in materials science and drug design (Srinivas Anga et al., 2014).

properties

IUPAC Name

(5-phenylthiomorpholin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-6-10-7-14-8-11(12-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFUIBSJCDOJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(CS1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenylthiomorpholin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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